Ethyl 1-(cyanomethyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol
Preparation Methods
The synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate has significant potential in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Ethyl 1-(cyanomethyl)piperidine-4-carboxylate can be compared with other similar compounds such as Ethyl 4-piperidinecarboxylate and Piperidin-4-carboxylic acid ethyl ester. These compounds share similar structural features but differ in their functional groups and chemical properties.
Similar compounds include:
This compound stands out due to its specific chemical structure and the presence of the cyanomethyl group, which enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSZQCXVCEMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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